3-Chloro-4-(dodecyloxy)benzoic acid
Description
Properties
CAS No. |
106316-09-0 |
|---|---|
Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
3-chloro-4-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(19(21)22)15-17(18)20/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
SHYYATVSTYDTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Chain Length and Solubility
- Long Alkoxy Chains (C₁₂H₂₅O): The dodecyloxy group in this compound significantly improves solubility in non-polar solvents (e.g., DEF, CHCl₃) compared to shorter analogs like methoxy (C₁) or ethoxy (C₂) derivatives . This property is critical for its use in liquid-crystalline polymers, where homogeneous mixing with hydrophobic matrices is required .
- Shorter Alkoxy Chains : 3-Chloro-4-methoxybenzoic acid (C₁) and 3-Chloro-4-ethoxybenzoic acid (C₂) exhibit lower solubility in organic solvents, limiting their utility in materials science but making them suitable as intermediates in small-molecule synthesis .
Electronic and Steric Effects
- Hydroxy vs. Alkoxy Groups : Replacing the dodecyloxy group with a hydroxyl (3-Chloro-4-hydroxybenzoic acid) increases acidity (pKa ~2.5 vs. ~4.5 for alkoxy derivatives) due to the electron-withdrawing effect of -OH. This compound is used in biological studies, such as enzyme inhibition assays .
- Electronegative Substituents : The difluoromethoxy group in 3-Chloro-4-(difluoromethoxy)benzoic acid introduces strong electronegativity, altering electronic distribution and reactivity. Such derivatives are explored in drug design for improved metabolic stability .
Mesomorphic Behavior
- Liquid-Crystalline Applications : this compound forms hydrogen bonds with pyridyl-containing polymers, enabling stable mesophases with clearing temperatures >200°C . In contrast, 4-{4`-[3,4-di(dodecyloxy)benzoyloxy]benzoyloxy}benzoic acid (a di-dodecyloxy analog) exhibits even higher mesomorphic stability (Tcl = 206°C) due to increased van der Waals interactions from dual hydrophobic chains .
Preparation Methods
Direct Alkylation of 3-Chloro-4-Hydroxybenzoic Acid
The most straightforward route involves the alkylation of 3-chloro-4-hydroxybenzoic acid with 1-bromododecane under basic conditions. In a representative procedure, 3-chloro-4-hydroxybenzoic acid (0.1 mol) is dissolved in dimethylformamide (DMF, 500 mL) with anhydrous potassium carbonate (0.27 mol) and potassium iodide (0.27 mol) as catalysts. 1-Bromododecane (0.27 mol) is added dropwise, and the mixture is stirred at 80°C for 24 hours. Post-reaction, the product is extracted with dichloromethane, washed with aqueous sodium hydroxide and water, and dried over magnesium sulfate. Evaporation yields crude 3-chloro-4-(dodecyloxy)benzoic acid, which is recrystallized from ethanol to achieve >85% purity.
Key Considerations:
-
Solvent Choice: DMF’s high polarity facilitates the dissolution of both the phenolic starting material and the alkylating agent.
-
Catalysis: Potassium iodide enhances the reactivity of 1-bromododecane via a halogen-exchange mechanism, promoting nucleophilic substitution.
-
Side Reactions: Competing etherification or over-alkylation is mitigated by maintaining stoichiometric excess of the phenol.
Ester Protection-Alkylation-Hydrolysis Strategy
To circumvent challenges associated with carboxylic acid reactivity, the methyl ester of 3-chloro-4-hydroxybenzoic acid is often employed as an intermediate. Methyl 3-chloro-4-hydroxybenzoate (0.1 mol) is alkylated with 1-bromododecane under conditions identical to those in Section 2.1, yielding methyl 3-chloro-4-(dodecyloxy)benzoate. Subsequent hydrolysis with potassium hydroxide (2.8 mol) in ethanol-water (4:1 v/v) at reflux for 8 hours converts the ester to the free acid. Acidification with hydrochloric acid precipitates the product, which is filtered and dried to afford this compound in 82–88% yield.
Advantages of Ester Protection:
-
Avoids carboxylate interference during alkylation.
-
Simplifies purification by leveraging the ester’s solubility in organic solvents.
Optimization of Reaction Parameters
Temperature and Time Dependence
Optimal alkylation occurs at 80°C for 24 hours, as lower temperatures (e.g., 60°C) reduce conversion rates to <50%, while prolonged heating (>30 hours) risks decomposition.
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of ionic intermediates |
| Base | K2CO3 | Mild, prevents ester hydrolysis |
| Catalyst | KI | Accelerates SN2 displacement |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (CDCl3): δ 12.1 (s, 1H, COOH), 8.02 (d, J = 2.4 Hz, 1H, H-2), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.92 (d, J = 8.8 Hz, 1H, H-5), 4.12 (t, J = 6.6 Hz, 2H, OCH2), 1.25–1.77 (m, 21H, C12H25), 0.88 (t, J = 6.8 Hz, 3H, CH3).
-
13C NMR: δ 172.3 (COOH), 162.1 (C-O), 134.8–114.2 (aromatic carbons), 68.9 (OCH2), 31.9–22.7 (alkyl chain), 14.1 (CH3).
Infrared (IR) Spectroscopy
Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) confirm functional group integrity.
Challenges and Practical Considerations
-
Purification Difficulties: The long alkyl chain necessitates column chromatography or repetitive recrystallization for high-purity isolates.
-
Moisture Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-4-(dodecyloxy)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is typical:
Etherification : React 3-chloro-4-hydroxybenzoic acid with 1-dodecanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to introduce the dodecyloxy group.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Optimization :
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).
- For scalability, replace DIAD with cost-effective reagents like TBAD (tert-butyl azodicarboxylate).
- Yield improvements (>75%) are achievable by refluxing in anhydrous THF under nitrogen .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- ¹H NMR : Expect signals at δ 8.2 (d, aromatic H), δ 4.1 (t, -OCH₂-), δ 1.2–1.5 (m, dodecyl chain) .
- HPLC : Use a C18 column (70:30 MeOH/H₂O + 0.1% TFA) with retention time >12 min for ≥95% purity .
- Melting Point : Compare observed mp (e.g., 120–123°C) to literature values to confirm crystallinity .
Q. What solvent systems are optimal for handling this compound in biological assays?
- Methodological Answer :
- Solubility : Due to the hydrophobic dodecyl chain, use DMSO for stock solutions (10 mM). For aqueous assays, dilute in PBS with ≤0.1% DMSO to avoid cytotoxicity.
- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy (e.g., pyrene assay) to assess self-assembly behavior, which may influence bioactivity .
Advanced Research Questions
Q. How does the dodecyloxy chain influence the compound’s interaction with lipid bilayers or membrane proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound in a POPC bilayer (CHARMM-GUI) to assess insertion depth and hydrogen bonding with polar headgroups.
- Surface Plasmon Resonance (SPR) : Immobilize lipid vesicles on an L1 chip and measure binding kinetics to transmembrane targets (e.g., NKCC1) .
- Data Interpretation : Longer alkyl chains (e.g., C12 vs. C8) enhance membrane partitioning but may reduce aqueous diffusion rates .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Account for variables like cell type (HEK293 vs. HeLa) and assay pH.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length or halogen position) to isolate contributions of the dodecyloxy group .
- Example : Replace Cl with F (3-Fluoro-4-(dodecyloxy)benzoic acid) to test electronic effects on enzyme inhibition .
Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian16 to calculate Fukui indices for electrophilic/nucleophilic attack. The chloro group directs substitutions to the ortho/para positions.
- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via LC-MS. Predicted major product: 3-Chloro-4-(dodecyloxy)-5-nitrobenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
